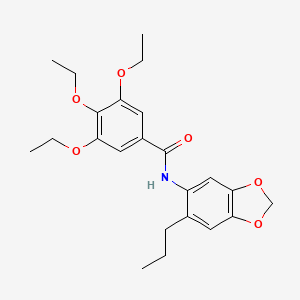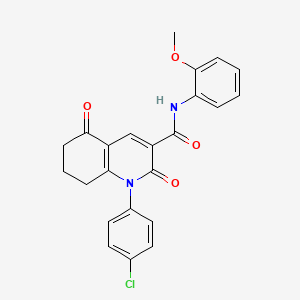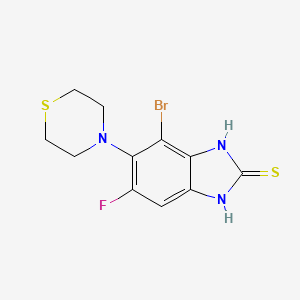
3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of three ethoxy groups attached to the benzene ring and a propyl-substituted benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with appropriate aldehydes under acidic conditions.
Ethoxylation of Benzene Ring:
Amidation Reaction: The final step involves the coupling of the ethoxylated benzene ring with the benzodioxole moiety through an amidation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
3,4,5-trimethoxybenzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4,5-triethoxybenzamide: Lacks the benzodioxole moiety.
N-(6-propyl-1,3-benzodioxol-5-yl)benzamide: Lacks the ethoxy groups on the benzene ring.
Uniqueness
3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide is unique due to the combination of ethoxy groups and the benzodioxole moiety, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C23H29NO6 |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-(6-propyl-1,3-benzodioxol-5-yl)benzamide |
InChI |
InChI=1S/C23H29NO6/c1-5-9-15-10-18-19(30-14-29-18)13-17(15)24-23(25)16-11-20(26-6-2)22(28-8-4)21(12-16)27-7-3/h10-13H,5-9,14H2,1-4H3,(H,24,25) |
InChI Key |
KBJVYZQFWUVJJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC2=C(C=C1NC(=O)C3=CC(=C(C(=C3)OCC)OCC)OCC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(3,4-dichlorophenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B11489911.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({4-methyl-5-[(9-oxoacridin-10(9H)-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B11489931.png)
![N-(2,6-dimethylphenyl)-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11489932.png)
![ethyl [5-oxo-2-phenyl-1-(prop-2-en-1-yl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]carbamate](/img/structure/B11489940.png)
![5-(1,3-benzodioxol-5-yl)-2-[(6-bromo-1,3-benzodioxol-5-yl)methyl]-2H-tetrazole](/img/structure/B11489941.png)

![4-ethyl-5-phenyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11489957.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11489965.png)
![5-(2,2-diphenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole](/img/structure/B11489976.png)
![N-[3-(1-benzyl-1H-benzimidazol-2-yl)propyl]-2,2-dimethylpropanamide](/img/structure/B11489980.png)
![1H-Pyrazole-1-butanoic acid, 3-[[(2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-, methyl ester](/img/structure/B11489995.png)
![2'-amino-5-fluoro-1'-(3-fluorophenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B11489997.png)
![5-(1-adamantyl)-2-methyl-N-(2-{[(pyridin-3-ylmethyl)amino]carbonyl}phenyl)-3-furamide](/img/structure/B11489999.png)

